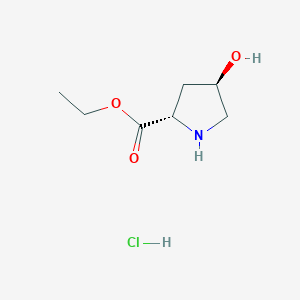
(R)-2-Aminoheptanoic acid
Vue d'ensemble
Description
Amino acids are the building blocks of proteins and play a crucial role in many biological processes . They are colorless, crystalline substances . More than 300 amino acids are found in nature but only 20 amino acids are standard and present in protein because they are coded by genes .
Molecular Structure Analysis
Amino acids have a central carbon atom (alpha carbon) to which an amino group, a carboxyl group, a hydrogen atom, and a variable group (R group) are attached . The R group varies among different amino acids and determines their properties.
Chemical Reactions Analysis
Amino acids can undergo a variety of chemical reactions, including peptide bond formation, where the carboxyl group of one amino acid reacts with the amino group of another, forming a peptide bond and releasing a molecule of water .
Physical And Chemical Properties Analysis
Amino acids are soluble in water, slightly soluble in alcohol, and insoluble in non-polar solvents like benzene and ether . They have high melting points, usually greater than 200°C . All amino acids (except glycine) are optically active .
Applications De Recherche Scientifique
Enzyme Inhibition and Mechanism of Action : (R)-2-Aminoheptanoic acid analogues have been studied for their ability to inhibit enzymes. For instance, 4-Aminohex-5-ynoic acid, an analogue, shows time-dependent, irreversible inhibition of bacterial glutamic acid decarboxylase. This inhibition is stereospecific and involves the generation of a reactive alkylating agent within the enzyme's active site (Jung, Metcalf, Lippert, & Casara, 1978).
Molecular Interactions and Binding Properties : Research on tissue-type plasminogen activator (tPA) kringle 2 domain has shown the importance of specific amino acid residues in stabilizing its interaction with omega-amino acid ligands, including 7-aminoheptanoic acid. This highlights the role of (R)-2-Aminoheptanoic acid in understanding protein-ligand interactions (de Serrano & Castellino, 1993).
Synthesis and Structural Importance : Studies have also focused on the synthesis of (R)-2-Aminoheptanoic acid derivatives and their structural roles in various molecules. For instance, they have been used as building blocks in the synthesis of biologically active compounds and in the study of unnatural amino acids for various applications (Viso et al., 2011).
Role in Biological Systems : In biological systems, (R)-2-Aminoheptanoic acid and its analogues play significant roles. For example, they have been used in the investigation of protein synthesis in Escherichia coli, demonstrating the potential for protein engineering (Kiick, Weberskirch, & Tirrell, 2001).
Propriétés
IUPAC Name |
(2R)-2-aminoheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-2-3-4-5-6(8)7(9)10/h6H,2-5,8H2,1H3,(H,9,10)/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDFMDVXONNIGBC-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30415623 | |
| Record name | (R)-2-Aminoheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30415623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Aminoheptanoic acid | |
CAS RN |
44902-01-4 | |
| Record name | (R)-2-Aminoheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30415623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















![4-[[(2S)-1-Methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B554649.png)